2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide is an organic compound with a unique structure that includes a methoxyphenyl group and a hydroxyimino-acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide typically involves the condensation of 4-methoxyaniline with glyoxylic acid, followed by the reaction with hydroxylamine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-hydroxyimino-propionamide
- N-(4-Methoxyphenyl)-2-hydroxyimino-butanamide
- N-(4-Methoxyphenyl)-2-hydroxyimino-pentanamide
Uniqueness
2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyphenyl and hydroxyimino-acetamide moieties allows for versatile interactions with various chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-hydroxyimino-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12) |
InChI Key |
MDEHFNBKDPLEEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=NO |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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